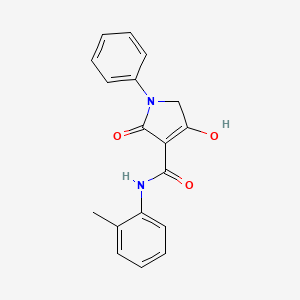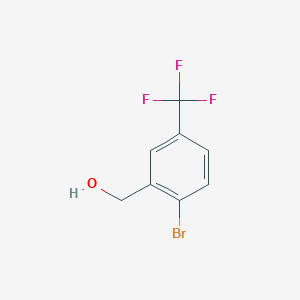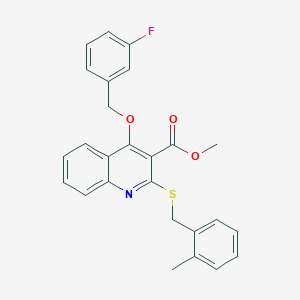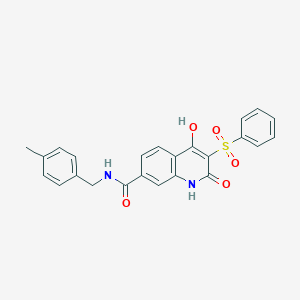
4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide, commonly known as HPPC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. HPPC belongs to the class of pyrrole-based compounds and has shown promising results in preclinical studies for a wide range of diseases.
Wirkmechanismus
The exact mechanism of action of HPPC is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. HPPC has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
HPPC has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. HPPC has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, HPPC has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HPPC for lab experiments is its ease of synthesis and purification. It can be synthesized using relatively simple chemical reactions and can be purified using column chromatography. Additionally, HPPC has shown promising results in preclinical studies for a wide range of diseases, indicating its potential as a therapeutic agent.
However, one of the limitations of HPPC for lab experiments is its limited bioavailability. HPPC has poor solubility in water, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for HPPC.
Zukünftige Richtungen
There are several future directions for research on HPPC. One area of interest is the development of novel formulations of HPPC with improved bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for HPPC in vivo. Another area of interest is the investigation of HPPC in combination with other therapeutic agents for the treatment of various diseases. Finally, further studies are needed to elucidate the exact mechanism of action of HPPC and its potential targets for therapeutic intervention.
Synthesemethoden
HPPC can be synthesized through a multi-step process involving the reaction of 1-phenyl-2,5-dihydro-2-oxopyrrole-3-carboxylic acid with o-toluidine, followed by the reaction with hydroxylamine hydrochloride and acetic anhydride. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
HPPC has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, HPPC has shown anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also demonstrated anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, HPPC has shown neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3-hydroxy-N-(2-methylphenyl)-5-oxo-1-phenyl-2H-pyrrole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-5-6-10-14(12)19-17(22)16-15(21)11-20(18(16)23)13-8-3-2-4-9-13/h2-10,21H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDIVPRRCQYUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(CN(C2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2457073.png)


![3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2457081.png)




![N-[(3-Methylsulfonylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2457087.png)
![3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2457088.png)
![2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2457089.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![6-(5-Chloro-2-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457094.png)
